![molecular formula C10H17N3O5S3 B601888 (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 2183841-60-1](/img/no-structure.png)
(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brinzolamide is a carbonic anhydrase inhibitor used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor .
Molecular Structure Analysis
The molecular formula of Brinzolamide is C12H21N3O5S3 . It has been studied using X-ray crystal structures . The structure is complexed with carbonic anhydrase II .Physical And Chemical Properties Analysis
Brinzolamide has a molecular weight of 383.51 . It contains not less than 98.0% and not more than 102.0% of Brinzolamide (C12H21N3O5S3), calculated on the dried basis .科学的研究の応用
Molecular Structure and Acidity Study : A study by Remko (2003) investigated the molecular structure and gas-phase acidity of several biologically active sulfonamides, including (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide. This study helps in understanding the chemical properties of these compounds at a molecular level.
Carbonic Anhydrase Inhibition : May et al. (2006) explored the synthesis of thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides with quaternary ammonium moieties. These compounds showed potent inhibition of carbonic anhydrase isozymes, suggesting potential use in medical applications, particularly as membrane-impermeable inhibitors of carbonic anhydrase (May et al., 2006).
Ocular Hypotensive Agents : Chen et al. (2000) synthesized novel 2H-thieno[3,2-e]- and [2,3-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides for evaluation as potential treatments for glaucoma. Their study indicated that these compounds could effectively lower intraocular pressure in rabbits, demonstrating their potential as ocular hypotensive agents (Chen et al., 2000).
Catalytic Applications : Khazaei et al. (2015) reported on the use of related compounds as efficient and homogeneous catalysts in the synthesis of various heterocyclic compounds, demonstrating their utility in organic synthesis and potential application in green chemistry (Khazaei et al., 2015).
Antitumor and Antibacterial Agents : Hafez et al. (2017) synthesized a series of compounds related to thiophene and thieno[3,2-d] pyrimidine derivatives. These compounds showed significant antitumor and antibacterial activities, indicating their potential in pharmacological applications (Hafez et al., 2017).
作用機序
Safety and Hazards
Brinzolamide is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
将来の方向性
Brinzolamide was approved by the FDA in 1998 as a standalone product and in 2013 as a combination product with brimonidine tartrate . In Europe, it was also approved as a combination product with timolol in 2008 . Future research may focus on further understanding the pathophysiology of glaucoma and improving the efficacy and safety of Brinzolamide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide involves the reaction of a thieno[3,2-e][1,2]thiazine-6-sulfonamide intermediate with an amine and a methoxypropyl group. The intermediate is synthesized from a thieno[3,2-e][1,2]thiazine-6-sulfonamide starting material through a series of reactions.", "Starting Materials": [ "Thieno[3,2-e][1,2]thiazine-6-sulfonamide", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "3-Methoxypropylamine", "Sulfur trioxide", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride", "Triethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Thieno[3,2-e][1,2]thiazine-6-sulfonamide is reacted with sodium hydride and methyl iodide to form the methylated intermediate.", "The methylated intermediate is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is reacted with 3-methoxypropylamine to form the amine intermediate.", "The amine intermediate is reacted with sulfur trioxide and hydrogen peroxide to form the sulfonamide intermediate.", "The sulfonamide intermediate is reacted with sodium hydroxide to form the sodium salt.", "The sodium salt is reacted with sulfuric acid to form the free sulfonic acid.", "The free sulfonic acid is reacted with acetic anhydride and triethylamine to form the acetylated intermediate.", "The acetylated intermediate is reacted with N,N-dimethylformamide to form the thieno[3,2-e][1,2]thiazine-6-sulfonamide intermediate.", "The thieno[3,2-e][1,2]thiazine-6-sulfonamide intermediate is reacted with 3-methoxypropylamine to form the final product, (S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide.", "The final product is purified using a combination of methanol, ethyl acetate, and water." ] } | |
CAS番号 |
2183841-60-1 |
分子式 |
C10H17N3O5S3 |
分子量 |
355.45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


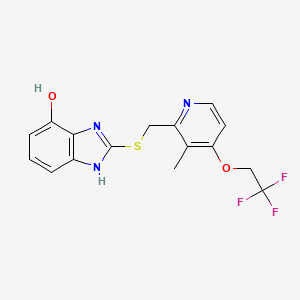

![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

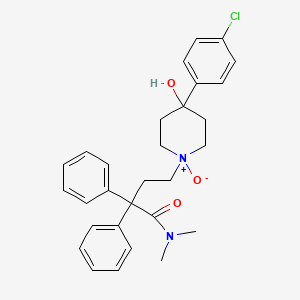
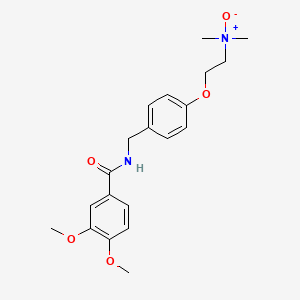

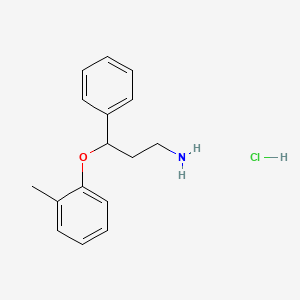

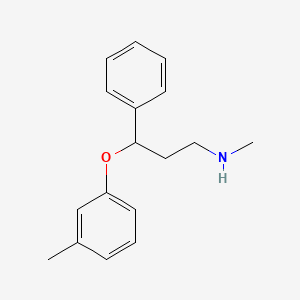
![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)
